N-(4-{[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide N-(4-{[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1015582-09-8
VCID: VC11800995
InChI: InChI=1S/C22H17ClF3N5O/c1-12-11-18(29-15-9-7-14(8-10-15)28-13(2)32)31-21(27-12)19(20(30-31)22(24,25)26)16-5-3-4-6-17(16)23/h3-11,29H,1-2H3,(H,28,32)
SMILES: CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C(F)(F)F)C4=CC=CC=C4Cl
Molecular Formula: C22H17ClF3N5O
Molecular Weight: 459.8 g/mol

N-(4-{[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

CAS No.: 1015582-09-8

Cat. No.: VC11800995

Molecular Formula: C22H17ClF3N5O

Molecular Weight: 459.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide - 1015582-09-8

Specification

CAS No. 1015582-09-8
Molecular Formula C22H17ClF3N5O
Molecular Weight 459.8 g/mol
IUPAC Name N-[4-[[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide
Standard InChI InChI=1S/C22H17ClF3N5O/c1-12-11-18(29-15-9-7-14(8-10-15)28-13(2)32)31-21(27-12)19(20(30-31)22(24,25)26)16-5-3-4-6-17(16)23/h3-11,29H,1-2H3,(H,28,32)
Standard InChI Key SRNSNJRCSGEQNL-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C(F)(F)F)C4=CC=CC=C4Cl
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C(F)(F)F)C4=CC=CC=C4Cl

Introduction

Synthesis Approaches

The synthesis of such complex molecules typically involves multi-step reactions. A common approach might include the formation of the pyrazolo[1,5-a]pyrimidine core through condensation reactions, followed by the introduction of the trifluoromethyl and chlorophenyl groups. The acetamide moiety can be attached via a coupling reaction with an appropriate amine.

Synthesis Steps:

  • Formation of Pyrazolo[1,5-a]pyrimidine Core: This might involve condensation reactions between appropriate precursors.

  • Introduction of Trifluoromethyl and Chlorophenyl Groups: Typically achieved through electrophilic substitution or cross-coupling reactions.

  • Attachment of Acetamide Moiety: Via a coupling reaction with an appropriate amine.

Potential Biological Activities

Pyrazolo[1,5-a]pyrimidines are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. The specific biological activity of N-(4-{[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide would depend on its ability to interact with biological targets, such as enzymes or receptors.

Potential ActivityMechanism
Anti-inflammatoryInhibition of enzymes like COX-2 or 5-LOX.
AnticancerInhibition of cell proliferation or induction of apoptosis.
AntiviralDisruption of viral replication processes.

Research Findings and Future Directions

While specific research findings on this compound are not available, studies on similar pyrazolo[1,5-a]pyrimidines suggest that these compounds can be promising candidates for drug development. Future research should focus on synthesizing the compound and evaluating its biological activities through in vitro and in vivo studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator